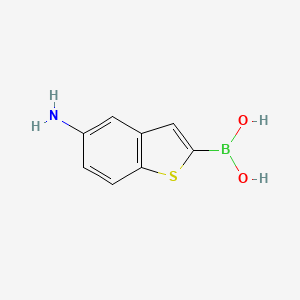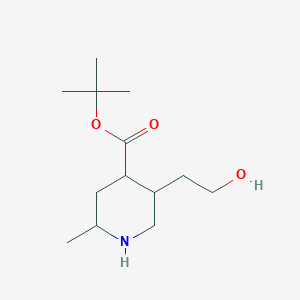
3-(Benzyloxy)-2-(bromomethyl)-2-fluoropropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-2-(bromomethyl)-2-fluoropropan-1-ol is an organic compound that features a benzyloxy group, a bromomethyl group, and a fluorine atom attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-(bromomethyl)-2-fluoropropan-1-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the protection of the hydroxyl group of a suitable precursor with a benzyl group, typically using benzyl chloride and a base such as sodium hydride.
Introduction of the Bromomethyl Group: The next step involves the bromination of the intermediate compound to introduce the bromomethyl group. This can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-2-(bromomethyl)-2-fluoropropan-1-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thioethers.
Oxidation Products: Oxidation of the hydroxyl group yields aldehydes or ketones.
Reduction Products: Reduction can lead to the formation of alcohols or alkanes.
Applications De Recherche Scientifique
3-(Benzyloxy)-2-(bromomethyl)-2-fluoropropan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-2-(bromomethyl)-2-fluoropropan-1-ol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)-2-chloromethyl-2-fluoropropan-1-ol: Similar structure but with a chlorine atom instead of bromine.
3-(Benzyloxy)-2-(bromomethyl)-2-chloropropan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
3-(Benzyloxy)-2-(bromomethyl)-2-hydroxypropan-1-ol: Similar structure but with a hydroxyl group instead of fluorine.
Uniqueness
3-(Benzyloxy)-2-(bromomethyl)-2-fluoropropan-1-ol is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and properties. The combination of these functional groups allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H14BrFO2 |
|---|---|
Poids moléculaire |
277.13 g/mol |
Nom IUPAC |
2-(bromomethyl)-2-fluoro-3-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C11H14BrFO2/c12-7-11(13,8-14)9-15-6-10-4-2-1-3-5-10/h1-5,14H,6-9H2 |
Clé InChI |
MVYZNCSZNYXJJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC(CO)(CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Dimethylamino)-1-imidazo[1,2-a]pyridin-3-yl-2-propen-1-one](/img/structure/B15338558.png)
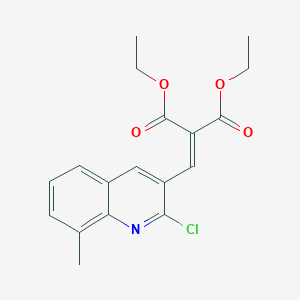
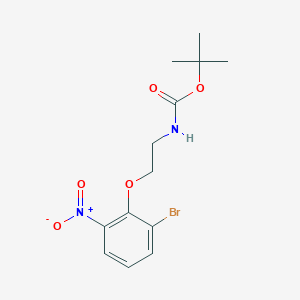
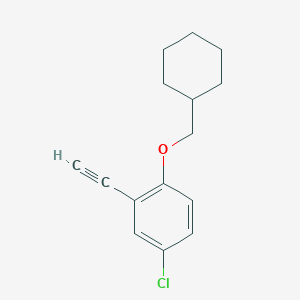

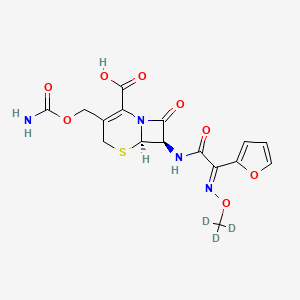
![all-cis-2-tert-Butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester](/img/structure/B15338584.png)
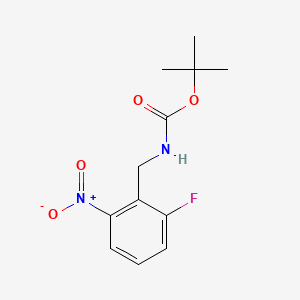
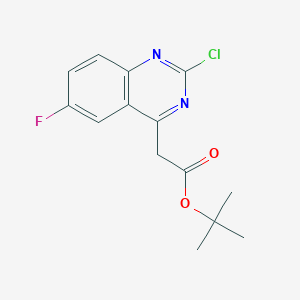
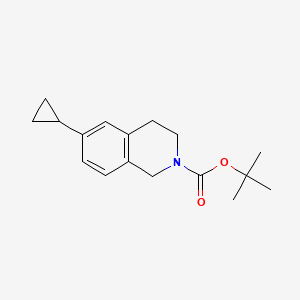
![N-[1-(4-Methoxyphenoxy)propan-2-ylidene]hydroxylamine](/img/structure/B15338624.png)
